4-Methyl-2-(1H-pyrrol-1-yl)benzonitrile
Description
Properties
IUPAC Name |
4-methyl-2-pyrrol-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-10-4-5-11(9-13)12(8-10)14-6-2-3-7-14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSQWUNDIFRDPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed N-Arylation
A widely reported method involves the copper-catalyzed coupling of pyrrole with 2-bromo-4-methylbenzonitrile or related aryl halides. This method relies on the formation of the C-N bond under mild to moderate heating conditions in the presence of a suitable ligand and base.
| Reagents | Amount/Equiv | Conditions | Yield (%) |
|---|---|---|---|
| 2-bromo-4-methylbenzonitrile | 1 equiv | Toluene, CuI (10 mol%), DMEDA (20 mol%) | 60-80 |
| Pyrrole | 1.2 equiv | 110 °C, 24 h, under argon | |
| Base (e.g., K3PO4) | 2.2 equiv |
- The reaction is carried out in toluene at 110 °C for 24 hours under an inert atmosphere to prevent oxidative side reactions.
- The copper catalyst CuI and the ligand N,N'-dimethylethylenediamine (DMEDA) facilitate the coupling.
- The base K3PO4 deprotonates pyrrole, enhancing its nucleophilicity.
Nucleophilic Aromatic Substitution (SNAr)
An alternative approach involves the nucleophilic aromatic substitution of activated fluoro-substituted benzonitriles with pyrrole under basic conditions.
| Reagents | Amount/Equiv | Conditions | Yield (%) |
|---|---|---|---|
| 4-methyl-2-fluorobenzonitrile | 1 equiv | DMSO, NaOH (1 equiv) | 50-70 |
| Pyrrole | 1.0 equiv | Room temperature, 2 h |
- The reaction is conducted in DMSO with sodium hydroxide as the base.
- The nucleophilic pyrrole attacks the activated aromatic carbon bearing the fluorine substituent, displacing fluoride.
- The crude intermediate is often purified by extraction and chromatography.
Multi-Step Synthesis via Aniline Intermediates
A more elaborate route involves first synthesizing 2-(1H-pyrrol-1-yl)aniline derivatives, which are then converted into the target benzonitrile compound by further functional group transformations such as Sandmeyer reactions or palladium-catalyzed cyanation.
- Preparation of 2-(1H-pyrrol-1-yl)aniline by copper-catalyzed coupling of 2-iodoaniline with pyrrole.
- Conversion of the aniline to the nitrile via diazotization and subsequent cyanation.
- Purification by column chromatography using petroleum ether/ethyl acetate mixtures.
A thorough study of reaction parameters reveals the following insights:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst loading | 20 mol% FeCl3 or 10 mol% CuI | Increased yield up to 80-90% |
| Oxidant | TBHP (tert-butyl hydroperoxide) 3 equiv | Enhances oxidative coupling |
| Solvent | Mixtures of tBuOH/THF (2:1) | Improves solubility and yield |
| Temperature | Room temperature to 110 °C | Higher temperatures favor coupling but may reduce selectivity |
| Acid additives | CF3SO3H (10 mol%) | Boosts catalytic activity |
These parameters were optimized in studies involving iron and copper catalysis for related pyrroloaryl compounds, showing that the presence of specific acids and oxidants can significantly improve yields and reaction rates.
- The crude products are typically purified by silica gel column chromatography using petroleum ether and ethyl acetate as eluents.
- Characterization is performed by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.
- Melting points and X-ray crystallography data are used when available to confirm molecular structure.
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Copper-Catalyzed N-Arylation | CuI, DMEDA, K3PO4, toluene, 110 °C, 24 h | High selectivity, mild conditions | Requires inert atmosphere, long reaction time | 60-80 |
| SNAr Reaction | 4-methyl-2-fluorobenzonitrile, pyrrole, NaOH, DMSO | Simple setup, room temperature | Limited to activated substrates | 50-70 |
| Multi-Step via Aniline | 2-iodoaniline, pyrrole, diazotization, cyanation | Versatile, allows substitution | Multi-step, more complex | 55-75 |
- The copper-catalyzed method is generally preferred for its efficiency and moderate conditions, especially when using 2-bromo-4-methylbenzonitrile as the aryl halide.
- Iron-catalyzed oxidative coupling with TBHP and acid additives has also been reported to facilitate similar C-N bond formations with good yields.
- The choice of solvent and additives plays a crucial role in optimizing product yield and purity.
- Radical trapping experiments indicate that the reaction proceeds via radical intermediates under iron catalysis, suggesting a mechanistic pathway involving single-electron transfer steps.
- Purification by column chromatography is essential to remove side products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(1H-pyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce pyrrolidine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity : Research indicates that derivatives of pyrrole, including 4-Methyl-2-(1H-pyrrol-1-yl)benzonitrile, exhibit significant antitumor properties. These compounds have been shown to inhibit the MDM2-p53 interaction, a critical pathway in cancer progression. In vitro studies demonstrated that these derivatives can effectively block this interaction, suggesting potential use in cancer therapies targeting the p53 pathway .
Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity. A study synthesized several pyrrole-based compounds and tested them against various bacteria and fungi. The results showed moderate to good activity against pathogens like E. coli and C. albicans, indicating its potential as an antimicrobial agent .
Neuroprotective Effects : Some pyrrole derivatives have been investigated for their neuroprotective properties. For instance, compounds similar to this compound were found to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. This inhibition could lead to increased levels of neuroprotective neurotransmitters .
Material Science Applications
Polymer Chemistry : Pyrrole derivatives are utilized in the synthesis of conductive polymers. The unique electronic properties of pyrrole allow it to be incorporated into polymer matrices, enhancing conductivity and stability. This application is particularly relevant in the development of organic electronic materials .
Catalysis : The compound has been explored as a catalyst in various organic reactions. Its ability to facilitate polymerization processes makes it valuable in synthetic organic chemistry, where it can be used to create complex molecular architectures efficiently .
Case Studies
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1H-pyrrol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, such as enoyl ACP reductase and dihydrofolate reductase, which are involved in bacterial and cancer cell metabolism .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and molecular differences between 4-Methyl-2-(1H-pyrrol-1-yl)benzonitrile and its analogs:
Detailed Analysis
5-Amino-2-(1H-pyrrol-1-yl)benzonitrile (PI-12314)
- Structural Features: Replaces the methyl group with an amino (-NH₂) substituent at position 5.
- Impact: The amino group increases polarity and reactivity, enabling participation in coupling reactions or as a precursor for drug candidates. Its molecular weight (183.08 g/mol) is nearly identical to the target compound, but its solubility profile differs significantly due to the hydrophilic amino group .
(E)-4-(4-(1H-Pyrrol-1-yl)styryl)benzonitrile (Compound 9)
- Structural Features : Incorporates a styryl (-CH=CH-C₆H₄) bridge between the benzonitrile and pyrrole groups.
- Impact: The extended conjugation enhances electronic delocalization, making it suitable for optoelectronic applications such as organic semiconductors or light-emitting diodes.
4-Methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile
- Structural Features : Substitutes the methyl and pyrrole groups with methoxy (-OCH₃) and pyrazole-oxy (-O-C₃H₆N₂) moieties.
- Impact : The pyrazole ring introduces hydrogen-bonding capabilities, while the methoxy group modulates electron density. This compound’s larger molecular weight (257.29 g/mol) and hybrid heterocyclic structure make it relevant in agrochemical studies, particularly in herbicide or insecticide development .
Biological Activity
4-Methyl-2-(1H-pyrrol-1-yl)benzonitrile, with the CAS number 1355334-38-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H11N |
| Molecular Weight | 185.23 g/mol |
| SMILES | CC1=C(C=CC(=C1)C#N)N |
This compound features a pyrrole ring attached to a benzonitrile moiety, which is critical for its biological activity.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to cell cycle arrest in the G0/G1 phase.
Case Study:
In a study conducted on MV4-11 mouse xenograft models, treatment with this compound resulted in a marked reduction in tumor size, suggesting its efficacy as a potential anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is attributed to its interaction with key molecular targets involved in cell signaling pathways. It has been shown to inhibit specific kinases involved in cancer progression and inflammation, thus providing a dual-action mechanism that could be exploited for therapeutic purposes.
Research Findings
Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. For instance, modifications at the pyrrole nitrogen or the benzonitrile carbon have been explored to improve potency and selectivity against cancer cells while reducing toxicity.
Summary of Research Findings
Q & A
What are the recommended synthetic routes for 4-Methyl-2-(1H-pyrrol-1-yl)benzonitrile, and how can reaction conditions be optimized for scalability?
Level: Basic
Methodological Answer:
The synthesis typically involves condensation between pyrrole derivatives and benzonitrile precursors. A common approach is reacting 2-substituted pyrroles (e.g., 2-formylpyrrole) with 4-cyanobenzaldehyde under acidic or basic conditions. Key optimizations include:
- Solvent Selection: Polar aprotic solvents like DMF or ethanol improve reaction efficiency .
- Catalysts: Bases such as K₂CO₃ facilitate nucleophilic substitution.
- Temperature: Elevated temperatures (80–100°C) enhance reaction rates .
Scalability Considerations:
| Parameter | Lab-Scale Conditions | Pilot-Scale Adjustments |
|---|---|---|
| Solvent Volume | 50 mL (DMF) | Reduced via solvent recycling |
| Reaction Time | 12–24 hrs | Continuous flow systems for faster throughput |
| Purification | Column chromatography | Recrystallization for bulk purity |
Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Assign peaks for nitrile (C≡N, ~110 ppm in ¹³C) and pyrrole protons (δ 6.5–7.5 ppm in ¹H) .
- 2D NMR (HSQC, HMBC): Resolve coupling between aromatic and heterocyclic moieties .
- X-Ray Crystallography:
How can researchers design structure-activity relationship (SAR) studies to explore the bioactivity of this compound derivatives?
Level: Advanced
Methodological Answer:
Steps for SAR Design:
Derivative Synthesis: Modify substituents on the pyrrole (e.g., electron-withdrawing groups) or benzene rings (e.g., halogenation) .
Bioactivity Assays:
- Antimicrobial: Test against S. aureus or A. niger using MIC assays (see table below) .
- Anticancer: Screen against HCT116 cells via MTT assays .
Data Analysis:
- Use QSAR models to correlate substituent properties (e.g., logP, Hammett σ) with activity.
Example Bioactivity Data (Analog Compounds):
| Compound | Microbial Strain/Cell Line | Activity (µM) | Reference |
|---|---|---|---|
| W6 | S. aureus | 5.19 | |
| N18 | HCT116 (colon cancer) | 4.53 |
What computational strategies are available to model the adsorption and solvent interactions of this compound in material science applications?
Level: Advanced
Methodological Answer:
- Adsorption Studies:
- DFT Calculations: Simulate binding on metal surfaces (Ag, Au) using Gaussian or VASP. Benzonitrile derivatives exhibit strong dipole interactions (~4 D) .
- Molecular Dynamics (MD): Analyze orientation at liquid interfaces using GROMACS .
- Solvent Effects:
- Use COSMO-RS to predict solubility parameters in mixed solvents (e.g., benzonitrile/water systems) .
How can crystallographic challenges, such as twinning or low-resolution data, be addressed when determining the crystal structure of this compound?
Level: Advanced
Methodological Answer:
- Twinning:
- Low-Resolution Data:
What are the critical considerations for ensuring reproducibility in the biological evaluation of this compound, particularly in antimicrobial assays?
Level: Advanced
Methodological Answer:
- Strain Standardization: Use ATCC reference strains (e.g., S. aureus ATCC 25923) .
- Concentration Gradients: Prepare serial dilutions (2–256 µg/mL) in triplicate.
- Controls: Include positive (e.g., ciprofloxacin) and solvent controls (e.g., DMSO ≤1% v/v).
- Endpoint Criteria: Define MIC as ≥90% inhibition compared to growth controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
